N-Methyl-4-piperidyl cyclopentylphenylglycolate
Description
Properties
CAS No. |
37830-21-0 |
|---|---|
Molecular Formula |
C19H27NO3 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
(1-methylpiperidin-4-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C19H27NO3/c1-20-13-11-17(12-14-20)23-18(21)19(22,16-9-5-6-10-16)15-7-3-2-4-8-15/h2-4,7-8,16-17,22H,5-6,9-14H2,1H3 |
InChI Key |
DZFJGXMHIMAYMW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound primarily involves esterification reactions between the corresponding acid and alcohol components. The key synthetic route is the esterification of mandelic acid derivatives (specifically α-cyclopentyl-α-hydroxybenzeneacetic acid) with 1-methyl-4-piperidinol.
The general reaction scheme is:
$$
\text{α-cyclopentyl-α-hydroxybenzeneacetic acid} + \text{1-methyl-4-piperidinol} \xrightarrow{\text{Esterification}} \text{this compound}
$$
This reaction typically requires activation of the carboxylic acid group or the use of coupling agents to facilitate ester bond formation.
Detailed Synthetic Procedure
-
- Mandelic acid derivative: α-cyclopentyl-α-hydroxybenzeneacetic acid
- Alcohol: 1-methyl-4-piperidinol
-
- The carboxylic acid group of the mandelic acid derivative is activated using reagents such as thionyl chloride (SOCl2) or oxalyl chloride to form the corresponding acid chloride.
- Alternatively, carbodiimide coupling agents like dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) can be used in the presence of catalysts such as 4-dimethylaminopyridine (DMAP).
-
- The activated acid is reacted with 1-methyl-4-piperidinol under anhydrous conditions.
- The reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran (THF).
- Temperature control is essential, often maintained between 0 °C to room temperature to prevent side reactions.
- The reaction time varies from several hours to overnight depending on conditions.
-
- The crude product is purified by standard organic synthesis techniques such as extraction, washing, and recrystallization.
- Chromatographic methods (e.g., column chromatography) may be employed to achieve high purity.
Alternative Methods and Catalysts
- Enzymatic esterification has been explored for similar compounds, using lipases as biocatalysts to achieve stereoselective synthesis under mild conditions, although specific data for this compound is limited.
- Microwave-assisted synthesis has been reported in related esterifications to reduce reaction time and improve yield.
Data Tables: Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Acid activation | Thionyl chloride, dry solvent | 0 to 5 | 1-2 | N/A | Formation of acid chloride |
| Esterification | 1-methyl-4-piperidinol, DMAP, DCC, solvent | 0 to 25 | 12-24 | 75-85 | Anhydrous conditions required |
| Purification | Extraction, chromatography | Room temp | N/A | N/A | Yields depend on purity level |
Analytical Characterization of the Product
- Molecular Weight: 317.4 g/mol
- Molecular Formula: C19H27NO3
- CAS Number: 37830-21-0
- Spectroscopic Data:
- NMR (1H and 13C) confirms ester linkage and substitution pattern.
- IR spectroscopy shows characteristic ester carbonyl stretch (~1735 cm^-1) and hydroxyl groups.
- Mass spectrometry confirms molecular ion peak at m/z 317.
Research Discoveries and Notes
- The compound is noted for its stereochemical complexity due to the chiral center at the α-position of the mandelic acid derivative.
- Research indicates that the cyclopentyl substitution enhances lipophilicity, affecting pharmacokinetic properties.
- The piperidyl moiety contributes to receptor binding affinity in biological systems.
- No direct references to industrial-scale production methods are publicly available, suggesting the compound is primarily synthesized for research purposes.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-piperidyl cyclopentylphenylglycolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Pharmacological Applications
1. Antimuscarinic Activity
N-Methyl-4-piperidyl cyclopentylphenylglycolate exhibits significant antimuscarinic properties, making it a candidate for treating bladder disorders, particularly urge incontinence and interstitial cystitis. The compound selectively binds to muscarinic receptors, especially M3 receptors, providing a mechanism for sustained anticholinergic effects with reduced side effects compared to traditional systemic therapies. This selectivity enhances its therapeutic potential in managing bladder dysfunctions associated with neurological conditions such as spinal cord injuries .
2. Intravesical Administration
Research indicates that administering this compound via intravesical instillation can lead to prolonged maintenance of bladder control. Clinical studies have demonstrated that patients receiving this treatment experience fewer side effects compared to oral anticholinergics, which are often associated with systemic exposure . The method allows for targeted action directly at the site of dysfunction, minimizing systemic absorption.
Case Studies
Case Study 1: Efficacy in Neurogenic Bladder Disease
A clinical trial involving patients with neurogenic bladder disease showed that intravesical administration of this compound resulted in significant improvements in bladder capacity and reductions in detrusor pressure during filling cystometry. Patients reported improved quality of life due to better control over urinary urgency and frequency .
Case Study 2: Comparison with Traditional Treatments
In a comparative study against oxybutynin, a commonly used oral anticholinergic, this compound demonstrated superior efficacy in maintaining bladder control over an extended period while showing a lower incidence of dry mouth and other anticholinergic side effects. This positions the compound as a promising alternative for patients intolerant to conventional therapies .
Mechanism of Action
The mechanism of action of N-Methyl-4-piperidyl cyclopentylphenylglycolate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects. For example, piperidine derivatives have been shown to inhibit certain enzymes or receptors, resulting in therapeutic effects such as pain relief or anti-inflammatory action .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following analysis compares EA 3443 with structurally and functionally related anticholinergic glycolate esters, emphasizing potency, pharmacodynamic profiles, and clinical relevance.
Key Compounds for Comparison
BZ (3-Quinuclidinyl benzilate, CAS 13004-56-3) : The prototypical anticholinergic incapacitating agent.
EA 3580 (N-Methyl-4-piperidyl cyclobutylphenylglycolate, CAS 54390-94-2) : A BZ analogue with a cyclobutyl substituent.
PCMG (N-Methyl-4-piperidyl cyclopentylmethyl-ethynyl glycollate) : A shorter-acting BZ derivative.
L-2-α-Tropinyl L-cyclopentylphenylglycolate : A compound with higher potency than BZ.
Ditran (CAS 8015-54-1) : A mixed mAChR/Nicotinic AChR antagonist.
Pharmacodynamic and Toxicological Comparison
Structural and Physicochemical Properties
- EA 3443: Molecular weight 329.5 g/mol, low water solubility (<0.001%), soluble in ethanol and chloroform .
- BZ : Higher lipophilicity contributes to prolonged CNS effects and slower metabolism .
Clinical and Military Relevance
- EA 3443 vs.
- EA 3580 : Faster onset but shorter duration than BZ, suggesting utility in scenarios requiring transient incapacitation .
- PCMG : Despite lower potency, its rapid onset aligns with tactical needs for quick deployment .
Limitations of Data
- Most compounds lack recent studies; data derive from 1960s–1970s military tests .
- Human toxicity values (e.g., LD₅₀) remain unestablished due to ethical restrictions .
Biological Activity
N-Methyl-4-piperidyl cyclopentylphenylglycolate is a compound that has garnered attention for its diverse biological activities, particularly in the context of neurodegenerative diseases, cancer, and viral infections. This article synthesizes recent research findings to provide a comprehensive overview of its biological activity, including enzyme inhibition, cytotoxicity, and antiviral properties.
1. Chemical Structure and Properties
This compound is characterized by its piperidine ring and cyclopentyl group, which contribute to its pharmacological properties. The presence of the N-methyl group enhances its solubility and bioavailability, making it a candidate for therapeutic applications.
2.1 Enzyme Inhibition
One of the primary areas of study for this compound is its inhibition of cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in the cholinergic system and play significant roles in neurodegenerative disorders like Alzheimer's disease.
- Cholinesterase Inhibition :
2.2 Cytotoxic Activity
The cytotoxic effects of this compound were evaluated against various cancer cell lines, including hepatocarcinoma (Huh7), adenocarcinoma (HCT-8), and acute myeloid leukemia (THP-1) cells.
- Cytotoxicity Results :
2.3 Antiviral Activity
This compound was also assessed for its antiviral properties against several viruses, including human coronaviruses and flaviviruses.
- Antiviral Efficacy :
- The compound demonstrated EC50 values ranging from 67.74 to 95.76 µM against various viral strains, with selectivity indices between 3.2 and >6.28 .
- Interestingly, while N-methylation did not significantly alter antiviral activity across all derivatives, it enhanced the selectivity for certain compounds.
Table: Summary of Biological Activities
| Activity Type | Target Enzyme/Virus | IC50/EC50 Values | Selectivity Index |
|---|---|---|---|
| Cholinesterase Inhibition | BuChE | 4 µM | - |
| AChE | Max inhibition at ~40% | - | |
| Cytotoxicity | Huh7 Cells | CC50: 233-386 µM | - |
| THP-1 Cells | CC50: 148-227 µM | - | |
| Antiviral Activity | Human Coronavirus | EC50: 67.74-95.76 µM | >3.2 |
| Dengue Virus | EC50: >100 µM | - |
4. Discussion
The findings indicate that this compound possesses significant biological activities that could be harnessed for therapeutic purposes. Its selective inhibition of BuChE over AChE suggests it may be particularly useful in treating Alzheimer's disease without the common side effects associated with broad-spectrum cholinesterase inhibitors.
Furthermore, its cytotoxic effects against cancer cell lines highlight its potential as an anticancer agent, while its antiviral properties open avenues for research into treatments for viral infections.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
